REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[N:6][CH:7]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=NC1)O
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
ice
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gave 5.6 g (81% of theory) of the title compound which was used without further purification for the next reaction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=NC1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |